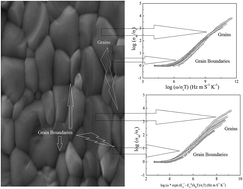Time–temperature superposition in the grain and grain boundary response regime of A2HoRuO6 (A = Ba, Sr, Ca) double perovskite ceramics: a conductivity spectroscopic analysis
RSC Advances Pub Date: 2017-09-11 DOI: 10.1039/C7RA08295A
Abstract
The pursuit for a universal scaling factor to satisfy the time–temperature superposition principle for grain and grain boundary responses has been explored in the ac conductivity domain for polycrystalline double perovskite oxides A2HoRuO6 (AHR; A = Ba, Sr, Ca). The samples show different structural phases, from cubic to monoclinic, with decreasing ionic radii. The degree of distortion in the materials is correlated to the strength of the bonding through the bond valence sum (BVS) formalism. The conductivity spectra for all of the samples obey the power law variation. The contribution of different microstructural domains to the conduction process is established. Thermal variation of the dc resistivity points towards a gradual crossover from nearest neighbour to variable range hopping. The activation energies obtained from the dc conductivity, hopping frequency and relaxation frequency show close correlation between the conduction and relaxation mechanisms. The scaled conductivity curves for AHR display the presence of two different conduction processes with dissimilar activation energies in the grain boundary and the grain response regimes. It is thus concluded that a single scaling parameter is insufficient to satisfy the time temperature superposition principle universally when two different thermally activated regions are present simultaneously in the materials.


Recommended Literature
- [1] The use of phosphate bioisosteres in medicinal chemistry and chemical biology
- [2] Cobalt complexes bearing scorpionate ligands: synthesis, characterization, cytotoxicity and DNA cleavage†‡
- [3] Membrane phosphatidylserine allosterically regulates the cytosolic phospholipase A2 activity via an electrostatic-switch mechanism†
- [4] The Institute of Chemistry of Great Britain and Ireland. Proceedings 1904. Part II
- [5] A stereoselective and novel approach to the synthesis of 1,3-diols: simple control of diastereoselectivity
- [6] Low temperature synthesis, structure and properties of La4BaCu5–xMxO13+δ (M=Ni, Co and Fe)
- [7] Cytidine and ribothymidine nucleolipids synthesis, organogelation, and selective anion and metal ion responsiveness†
- [8] Interfacial electronic and vacancy defect engineering coupling of the Z-scheme CsSnBr3/SnS2 heterostructure for photovoltaic performance: a hybrid DFT study†
- [9] Photo-controllable electronic switches based on azopyridine derivatives†
- [10] Fluorescence proximity assay based on a metal–organic framework platform†

Journal Name:RSC Advances
Research Products
-
3-Chloro-5-nitrobenzotrifluoride
CAS no.: 401-93-4
-
CAS no.: 4107-65-7
-
CAS no.: 4418-26-2
-
2-(diethylamino)ethane-1-thiol
CAS no.: 100-38-9
-
CAS no.: 2743-40-0
-
CAS no.: 3710-42-7
-
CAS no.: 394-01-4
-
CAS no.: 87-91-2









